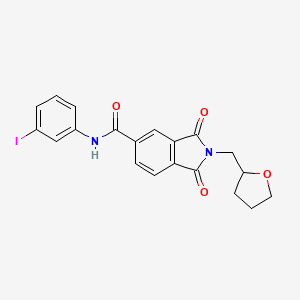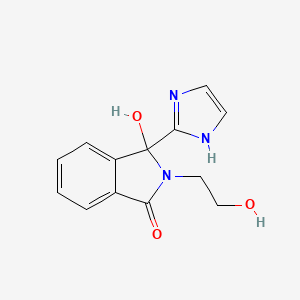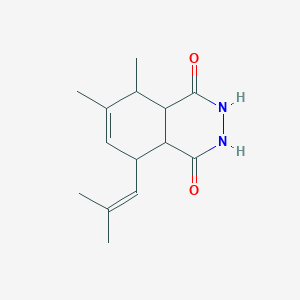![molecular formula C19H15N3O4 B5052103 N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide](/img/structure/B5052103.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide, also known as MN-64, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has also been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins in the body.
Biochemical and Physiological Effects:
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has a wide range of biochemical and physiological effects, which make it a promising candidate for further research and development. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have anti-tumor activity, neuroprotective effects, and antimicrobial activity. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has also been shown to improve cognitive function and to have anti-inflammatory effects.
実験室実験の利点と制限
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has several advantages for lab experiments, including its wide range of biochemical and physiological effects, its potential use as a therapeutic agent in the treatment of various diseases, and its ability to inhibit the activity of certain enzymes and signaling pathways in the body. However, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide also has some limitations for lab experiments, including its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the further investigation of the mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide to fully understand its biochemical and physiological effects. Additionally, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide could be further studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. Overall, the future of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide research is promising, and further investigation of this compound could lead to important advances in the field of medicine.
合成法
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide is a multi-step process that involves several chemical reactions. The first step involves the preparation of 3-(3-methylphenoxy)-5-nitrobenzoic acid, which is then reacted with isonicotinoyl chloride to form the desired product, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide. The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
科学的研究の応用
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. In cancer research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In Alzheimer's disease research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have neuroprotective effects and to improve cognitive function. In tuberculosis research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have antimicrobial activity and to be effective against drug-resistant strains of the bacteria.
特性
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-13-3-2-4-17(9-13)26-18-11-15(10-16(12-18)22(24)25)21-19(23)14-5-7-20-8-6-14/h2-12H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQWUNGBOVVDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)

![3-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5052066.png)


![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)